Methyl trans,trans-9,15-octadecadienoate
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Overview
Description
Methyl trans,trans-9,15-octadecadienoate, also known as linolelaidic acid methyl ester, is a fatty acid methyl ester. It is a derivative of linoleic acid, which is an essential polyunsaturated omega-6 fatty acid. This compound is characterized by its two trans double bonds located at the 9th and 15th carbon positions of the octadecadienoate chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans,trans-9,15-octadecadienoate can be synthesized through the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound involves the transesterification of vegetable oils rich in linoleic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides in the oil into methyl esters .
Chemical Reactions Analysis
Types of Reactions
Methyl trans,trans-9,15-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated methyl esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl trans,trans-9,15-octadecadienoate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in cellular metabolism and its effects on cell membranes.
Medicine: Research is conducted on its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of methyl trans,trans-9,15-octadecadienoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: A cis,cis isomer of linoleic acid methyl ester.
Methyl oleate: A monounsaturated fatty acid methyl ester.
Methyl stearate: A saturated fatty acid methyl ester.
Uniqueness
Methyl trans,trans-9,15-octadecadienoate is unique due to its trans double bonds, which confer different physical and chemical properties compared to its cis counterparts. These properties can affect its behavior in biological systems and its industrial applications .
Properties
CAS No. |
38700-60-6 |
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Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (9E,15E)-octadeca-9,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4+,11-10+ |
InChI Key |
OTROKOXHZSGHEN-PMXBNEBOSA-N |
Isomeric SMILES |
CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC |
Canonical SMILES |
CCC=CCCCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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